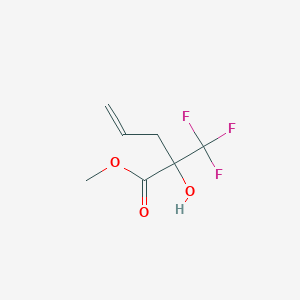

Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

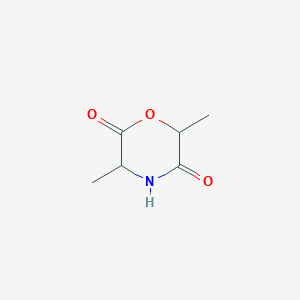

The synthesis of Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate and related compounds typically involves reactions that introduce or utilize the trifluoromethyl group effectively. One approach includes the ene reactions of trifluoronitrosomethane, forming N-alkenyl-N-trifluoromethylhydroxylamines, showcasing the versatility of polyfluoroalkyl derivatives in synthesis (Barlow, Haszeldine, & Murray, 1980). Furthermore, the compound can be synthesized from l-tartaric acid, leading to structures that undergo interesting recyclizations (Gimalova et al., 2014).

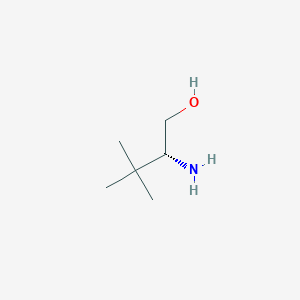

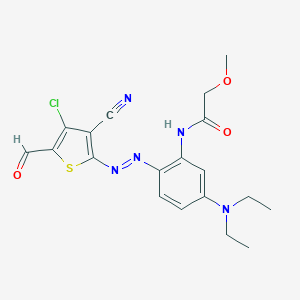

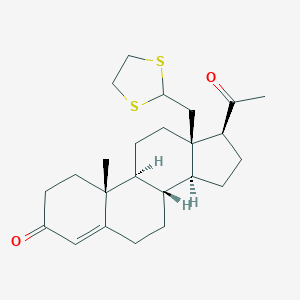

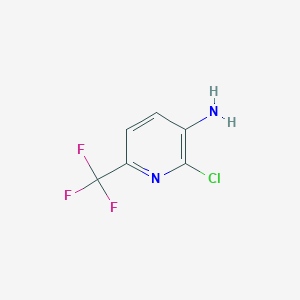

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been elucidated through various spectroscopic and computational methods. DFT computations and spectral investigations provide detailed insights into the molecular geometry, electronic structure, and vibrational frequencies, aiding in the understanding of its reactivity and properties (Sert et al., 2020).

Chemical Reactions and Properties

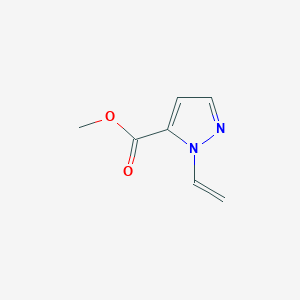

This compound participates in a wide range of chemical reactions, including ene reactions, cyclizations, and Diels-Alder reactions, demonstrating its versatility in organic synthesis. For instance, its reaction with arenes in the presence of boron trifluoride etherate yields 4-aryl-5-hydroxy-(2E)-pentenoate derivatives, highlighting its potential in creating complex molecular architectures (Ono et al., 1994).

Scientific Research Applications

Synthetic Pathways and Chemical Transformations

- Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate, through various synthetic pathways, forms complex compounds showcasing its chemical versatility. In particular, the compound has been used in the synthesis of methyl (E)-2-[(3S,4S)-4-hydroxy-3-(pent-3-yloxy)pyrrolidin-2-ylidene]propanoate. This synthesis involves a series of transformations starting from l-tartaric acid and features unusual recyclization processes. The compound showcases interesting behavior when treated with CF3COOH and NaOH, leading to the formation of structurally unique molecules, indicating its potential in synthetic organic chemistry (Gimalova et al., 2013).

Reactivity and Stability Investigations

- The compound has been a subject of study to understand the impact of β-substituents on reactivity. For instance, its acyclic derivative undergoes decomposition at 20°C, leading to the formation of unusual compounds like exo-methylidenepyrrolidine. This observation is crucial in understanding the stability and reactivity of similar molecular structures under various conditions (Gimalova et al., 2013).

Chemical Reactions and Product Formation

- The compound's reactivity has been explored in different chemical reactions, such as the Baylis-Hillman reaction. This reaction demonstrates a straightforward conversion of methyl 3-aryl-3-hydroxy-2-methylenepropanoates into methyl (2E)-3-aryl-2-hydroxymethylprop-2-enoates. The process involves sequential treatment with various reagents, highlighting the compound's reactivity and potential in synthesizing value-added chemicals (Basavaiah et al., 2000).

Material Science and Fluorinated Derivatives

- In material science, this compound's derivatives have been studied for their unique properties. For instance, its interaction with sulfur tetrafluoride in anhydrous hydrogen fluoride solution has been investigated, leading to the formation of compounds with potential applications in fluorine chemistry (Gaidarzhy et al., 2020).

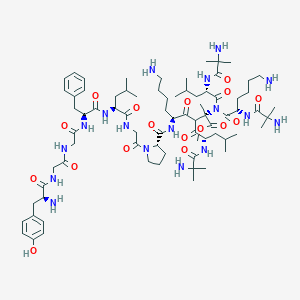

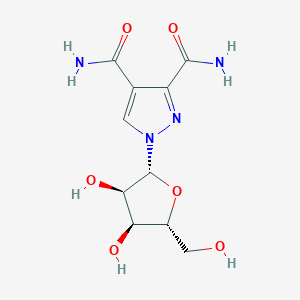

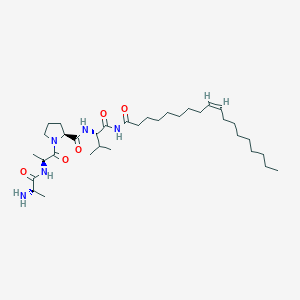

Anticancer Applications

- The compound's derivatives have also been explored for their potential biomedical applications. For example, amino acetate functionalized Schiff base organotin(IV) complexes, derived from similar structures, have been synthesized and studied for their cytotoxicity against various human tumor cell lines. This research highlights the potential of such compounds in developing new anticancer drugs (Basu Baul et al., 2009).

properties

IUPAC Name |

methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O3/c1-3-4-6(12,5(11)13-2)7(8,9)10/h3,12H,1,4H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLIFMERYWGSJJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC=C)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301232396 |

Source

|

| Record name | Methyl 2-hydroxy-2-(trifluoromethyl)-4-pentenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301232396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

117015-45-9 |

Source

|

| Record name | Methyl 2-hydroxy-2-(trifluoromethyl)-4-pentenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117015-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-hydroxy-2-(trifluoromethyl)-4-pentenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301232396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R)-1-Phenyl-2-[(2R)-piperidin-2-yl]ethanol](/img/structure/B53271.png)

![2-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanol](/img/structure/B53281.png)